molecular formula C13H20ClNO3 B15342859 (Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid

(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid

Cat. No.: B15342859
M. Wt: 273.75 g/mol
InChI Key: OTSSACCOAAGLRY-POHAHGRESA-N
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Description

(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and a heptenoic acid backbone

Preparation Methods

The synthesis of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the chloro and carboxamido groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can undergo substitution reactions with different nucleophiles to form various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .

Comparison with Similar Compounds

When compared to other similar compounds, (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid

InChI

InChI=1S/C13H20ClNO3/c1-13(2)8-9(13)11(16)15-10(12(17)18)6-4-3-5-7-14/h6,9H,3-5,7-8H2,1-2H3,(H,15,16)(H,17,18)/b10-6-

InChI Key

OTSSACCOAAGLRY-POHAHGRESA-N

Isomeric SMILES

CC1(CC1C(=O)N/C(=C\CCCCCl)/C(=O)O)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCCl)C(=O)O)C

Origin of Product

United States

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